molecular formula C13H6ClF3O2 B6364942 2-Chloro-5-(2,4,6-trifluorophenyl)benzoic acid, 95% CAS No. 1178828-61-9

2-Chloro-5-(2,4,6-trifluorophenyl)benzoic acid, 95%

Cat. No. B6364942
CAS RN: 1178828-61-9
M. Wt: 286.63 g/mol
InChI Key: YANTVVOPRQRMSF-UHFFFAOYSA-N
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Description

2-Chloro-5-(2,4,6-trifluorophenyl)benzoic acid (2C5TFA) is a synthetic organic compound with a wide range of applications in the scientific field. It is produced by the reaction of 2,4,6-trifluorobenzoic acid with chlorine gas in an aqueous medium. 2C5TFA is a white crystalline solid with a melting point of 84-87 °C and a boiling point of 218-220 °C. The compound has a molecular formula of C7H3ClF3O2 and a molecular weight of 218.55 g/mol.

Scientific Research Applications

2-Chloro-5-(2,4,6-trifluorophenyl)benzoic acid, 95% has a wide range of applications in the scientific field. It is used as a reagent in the synthesis of organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a catalyst in the synthesis of polymers, as well as in the synthesis of fluorinated compounds. Additionally, 2-Chloro-5-(2,4,6-trifluorophenyl)benzoic acid, 95% is used in the synthesis of photochromic materials, which are materials that change color when exposed to light.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2,4,6-trifluorophenyl)benzoic acid, 95% is not well understood. However, it is believed that the compound acts as a Lewis acid, which is a molecule that can accept electrons from other molecules. It is believed that 2-Chloro-5-(2,4,6-trifluorophenyl)benzoic acid, 95% can accept electrons from other molecules, which can then lead to a reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-5-(2,4,6-trifluorophenyl)benzoic acid, 95% are not well understood. However, it is believed that the compound has a low toxicity and does not cause any adverse effects in humans. Additionally, 2-Chloro-5-(2,4,6-trifluorophenyl)benzoic acid, 95% has been shown to have antioxidant properties, which could potentially be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-Chloro-5-(2,4,6-trifluorophenyl)benzoic acid, 95% in laboratory experiments is its high purity and stability. The compound is easy to handle and has a long shelf life. Additionally, it is relatively inexpensive and can be easily obtained from chemical suppliers. The main limitation of using 2-Chloro-5-(2,4,6-trifluorophenyl)benzoic acid, 95% in laboratory experiments is its relatively low reactivity. The compound does not react with many other compounds, which can limit its usefulness in certain experiments.

Future Directions

There are a number of potential future directions for 2-Chloro-5-(2,4,6-trifluorophenyl)benzoic acid, 95%. One potential direction is to explore its use as a catalyst in the synthesis of polymers. Additionally, its use in the synthesis of photochromic materials could be further explored. Additionally, further research could be done to explore the biochemical and physiological effects of 2-Chloro-5-(2,4,6-trifluorophenyl)benzoic acid, 95%. Finally, the development of new synthesis methods for 2-Chloro-5-(2,4,6-trifluorophenyl)benzoic acid, 95% could be explored.

Synthesis Methods

The synthesis of 2-Chloro-5-(2,4,6-trifluorophenyl)benzoic acid, 95% is a simple and straightforward process. It is prepared by the reaction of 2,4,6-trifluorobenzoic acid and chlorine gas in an aqueous medium. The reaction is carried out at a temperature of 80-90 °C for 2-4 hours. The reaction is exothermic and the yield of the product is typically greater than 95%.

properties

IUPAC Name

2-chloro-5-(2,4,6-trifluorophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClF3O2/c14-9-2-1-6(3-8(9)13(18)19)12-10(16)4-7(15)5-11(12)17/h1-5H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YANTVVOPRQRMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2F)F)F)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681253
Record name 4-Chloro-2',4',6'-trifluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(2,4,6-trifluorophenyl)benzoic acid

CAS RN

1178828-61-9
Record name 4-Chloro-2',4',6'-trifluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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